Manganese glycerophosphate

Übersicht

Beschreibung

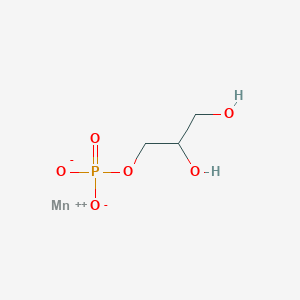

Manganese glycerophosphate is an organometallic compound with the chemical formula C₃H₇MnO₆P. It is a manganese salt of glycerophosphoric acid and is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to provide both manganese and glycerophosphate ions, which are essential for various biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Manganese glycerophosphate can be synthesized through the reaction of manganese salts with glycerophosphoric acid. One common method involves the reaction of manganese chloride with glycerophosphoric acid in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting product is purified through crystallization.

Industrial Production Methods

In industrial settings, this compound is produced by reacting manganese oxide or manganese carbonate with glycerophosphoric acid. The reaction is conducted in large reactors under controlled temperature and pH conditions to ensure high yield and purity. The product is then filtered, dried, and packaged for various applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

Manganese glycerophosphate participates in oxidation processes where manganese(II) (Mn²⁺) is oxidized to higher oxidation states (e.g., Mn³⁺ or Mn⁴⁺). These reactions are critical in catalytic and biological systems:

- Mechanism :

The Mn²⁺ ion acts as a one-electron donor. For example, in the presence of superoxide (), Mn²⁺ rapidly oxidizes to form a transient MnO₂⁺ intermediate . - Reagents :

Common oxidizing agents include hydrogen peroxide () and potassium permanganate () . - Applications :

This compound-derived oxides exhibit superoxide dismutase-like activity, scavenging reactive oxygen species .

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Product | Conditions | Key Findings |

|---|---|---|---|

| Mn³⁺ complexes | Aqueous, pH 6–8 | Forms stable Mn³⁺-phosphate complexes | |

| MnO₂ | Acidic medium, 25–50°C | Yields insoluble manganese dioxide |

Reduction Reactions

Reduction of this compound typically involves the Mn²⁺ ion accepting electrons, though this is less common than oxidation:

- Mechanism :

Under strongly reducing conditions (e.g., sodium borohydride), Mn²⁺ can be reduced to Mn⁰, though this pathway is rarely observed in physiological settings . - Relevance :

Reduction is more prominent in industrial synthesis, where controlled conditions prevent undesired side reactions .

Substitution Reactions

The glycerophosphate ligand () can be replaced by other anions or organic ligands:

- Mechanism :

In acidic or basic conditions, nucleophiles (e.g., hydroxyl ions, organic ligands) displace the glycerophosphate group via -like mechanisms . - Key Factors :

Table 2: Substitution Reaction Examples

| Ligand | Conditions | Product | Reactivity Rate |

|---|---|---|---|

| Citrate | pH 7.4, 37°C | Mn-citrate complex | High |

| Gluconate | pH 6.0, 25°C | Mn-gluconate complex | Moderate |

Hydrolysis and Decomposition

The phosphate ester bond in this compound undergoes hydrolysis, especially in aqueous environments:

- Mechanism :

Hydrolysis proceeds via nucleophilic attack by water or hydroxide ions on the phosphorus atom, cleaving the P–O bond : - Catalysts :

Manganese oxides (e.g., α-MnO₂) accelerate hydrolysis by providing surface-active sites . - Kinetics :

Hydrolysis rates depend on pH and temperature, with optimal activity at pH 4–5 and 50°C .

Table 3: Hydrolysis Parameters

| Condition | Rate Constant (h⁻¹) | Half-Life (h) | Major Products |

|---|---|---|---|

| pH 4, 50°C | 0.15 | 4.6 | Glycerol, |

| pH 7, 25°C | 0.02 | 34.7 | Partial decomposition |

Biological Reactivity

This compound serves as a manganese source in enzymatic systems:

Wissenschaftliche Forschungsanwendungen

Chemistry

Manganese glycerophosphate serves as a reagent and catalyst in various chemical reactions. It is particularly useful in organic synthesis due to its ability to facilitate oxidation and reduction reactions.

Key Reactions :

- Oxidation : Manganese ions can be oxidized to higher states, participating in redox reactions.

- Reduction : The compound can also reduce manganese ions to lower oxidation states.

- Substitution : It can participate in substitution reactions where the glycerophosphate group is replaced by other ligands.

Biology

In biological research, this compound plays a crucial role in enzyme activation. Manganese is an essential cofactor for several enzymes involved in metabolic pathways and neurotransmitter metabolism.

Applications :

- Enzyme Kinetics Studies : Used to investigate the effects of manganese on enzyme activity.

- Metabolic Pathways : Explores manganese's role in cellular functions and health.

Medicine

This compound is utilized in nutritional supplements to address manganese deficiency, which can lead to various health issues.

Health Benefits :

- Bone Health : Combined with calcium and zinc, it helps reduce spinal bone loss and improves bone mass in older adults.

- Wound Healing : Dressings containing manganese have shown efficacy in enhancing wound healing processes.

- Neuroprotection : Manganese's antioxidant properties contribute to its potential protective effects against neurotoxicity.

Industry

In industrial applications, this compound is used in the production of specialized materials, including catalysts and precursors for thin film deposition.

Case Study 1: Manganese Toxicity in Parenteral Nutrition

A significant case involved a 62-year-old patient receiving parenteral nutrition who developed hypermanganesaemia after prolonged exposure. This case highlighted the importance of monitoring manganese levels in patients receiving intravenous nutrition to prevent toxicity while benefiting from manganese's essential roles .

Case Study 2: Enhanced Photosynthetic Activity

Research demonstrated that excess manganese could enhance photosynthetic activity in certain algae species. The study revealed that increased manganese concentrations improved the efficiency of photosystem II reaction centers, suggesting potential agricultural applications for enhancing crop yields .

Wirkmechanismus

The mechanism of action of manganese glycerophosphate involves the release of manganese and glycerophosphate ions. Manganese ions act as cofactors for various enzymes, facilitating biochemical reactions. Glycerophosphate ions participate in metabolic pathways, including glycolysis and the synthesis of phospholipids. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and cellular receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Calcium glycerophosphate

- Magnesium glycerophosphate

- Sodium glycerophosphate

Comparison

Manganese glycerophosphate is unique due to its ability to provide manganese ions, which are essential for specific enzymatic reactions and metabolic processes. Unlike calcium, magnesium, and sodium glycerophosphates, this compound has distinct applications in enzyme catalysis and metabolic studies involving manganese. Its role in bone regeneration and biomedical applications also sets it apart from other glycerophosphates.

Biologische Aktivität

Manganese glycerophosphate (MGP) is an inorganic compound that serves as a significant source of manganese ions, essential for various biological processes. This article explores the biological activity of MGP, its enzymatic roles, potential applications, and relevant case studies that illustrate its importance in health and disease.

Chemical Composition and Properties

This compound consists of manganese, glycerol, and phosphate groups, which contribute to its unique biological properties. Manganese is a trace element crucial for several enzymatic functions, including antioxidant defense mechanisms and metabolic pathways. Its role as a cofactor in various enzymes underscores its importance in human health and development .

Biological Functions of Manganese

Manganese is involved in numerous physiological functions:

- Enzymatic Reactions : It acts as a cofactor for enzymes such as superoxide dismutase (SOD), pyruvate carboxylase, and glutamine synthetase, which are vital for cellular metabolism and antioxidant defense .

- Neurotransmitter Synthesis : Manganese is essential for the synthesis of neurotransmitters, playing a role in brain function and development .

- Bone Health : It contributes to bone formation and maintenance by participating in the synthesis of glycosaminoglycans .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : MGP enhances the activity of manganese-dependent enzymes that protect cells from oxidative stress, thereby mitigating cellular damage .

- Biofilm Formation : Studies indicate that combinations of glycerol and manganese promote biofilm formation in bacteria such as Bacillus subtilis, suggesting potential applications in microbiology and biotechnology .

- Metabolic Regulation : Manganese influences various metabolic pathways, including gluconeogenesis and energy metabolism, by activating specific enzymes .

Case Study 1: Manganese Toxicity in Parenteral Nutrition

A notable case involved a patient receiving parenteral nutrition who developed hypermanganesaemia after prolonged exposure to manganese through intravenous feeding. This led to neurological symptoms such as tremors and dyskinesia, illustrating the delicate balance required for manganese levels in clinical settings. Treatment involved chelation therapy to reduce excess manganese levels .

Case Study 2: Manganese Deficiency and Neurological Disorders

Research has shown that both manganese deficiency and toxicity can lead to neurological disorders. For instance, studies on cattle indicated severe manganese deficiency correlated with high glyphosate exposure, suggesting environmental factors can influence manganese levels and associated health outcomes . This highlights the need for monitoring manganese levels in agricultural practices.

Applications of this compound

MGP has several applications across different fields:

- Nutritional Supplements : Due to its role in supporting metabolic functions, MGP is used in dietary supplements aimed at enhancing overall health.

- Agricultural Enhancements : Its properties may improve soil quality and plant health by providing essential nutrients.

- Biotechnology : The ability of MGP to promote biofilm formation can be harnessed in biotechnological applications.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Eigenschaften

IUPAC Name |

manganese(2+);3-phosphonooxypropane-1,2-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P.Mn/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H2,6,7,8);/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDOEIKUBQNKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)[O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7MnO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019911 | |

| Record name | Manganese glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335-36-0, 1320-46-3 | |

| Record name | Manganese glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.